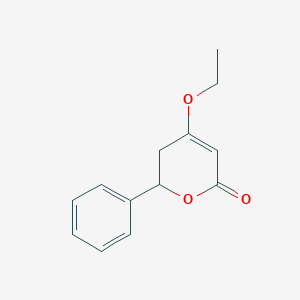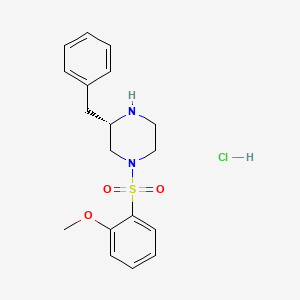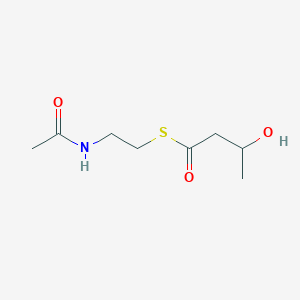
Tamoxifen epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamoxifen epoxide is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the metabolic activation of tamoxifen and is known for its role in the bioactivation process that contributes to the therapeutic and toxicological effects of tamoxifen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tamoxifen epoxide can be synthesized through the epoxidation of tamoxifen. One common method involves the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxide group into the tamoxifen molecule . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Tamoxifen epoxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more reactive intermediates.
Reduction: It can be reduced back to tamoxifen or other metabolites.
Substitution: The epoxide ring can be opened through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated metabolites.
Reduction: Regeneration of tamoxifen.
Substitution: Formation of amino or thio derivatives of tamoxifen.
Aplicaciones Científicas De Investigación
Tamoxifen epoxide has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactivity.
Biology: Investigated for its role in the metabolic pathways of tamoxifen.
Medicine: Studied for its potential therapeutic effects and toxicological implications in cancer treatment.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Tamoxifen epoxide exerts its effects through its interaction with estrogen receptors. It competes with 17β-estradiol at the receptor site, blocking the promotional role of estrogen in breast cancer. Additionally, this compound can bind to DNA after metabolic activation, leading to the formation of DNA adducts and initiating carcinogenesis . This dual mechanism of action contributes to both the therapeutic and toxicological effects of tamoxifen.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy tamoxifen: Another active metabolite of tamoxifen with higher affinity for estrogen receptors.
Endoxifen: A potent metabolite with similar therapeutic effects.
Toremifene: A structurally related compound used in breast cancer treatment
Uniqueness
Tamoxifen epoxide is unique due to its role as an intermediate in the metabolic activation of tamoxifen. Its ability to form DNA adducts and its dual mechanism of action distinguish it from other similar compounds. Additionally, its reactivity and the types of chemical reactions it undergoes make it a valuable compound for research in epoxide chemistry and drug metabolism .
Propiedades
Número CAS |
92137-93-4 |
|---|---|
Fórmula molecular |
C26H29NO2 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
2-[4-[(2S,3R)-3-ethyl-2,3-diphenyloxiran-2-yl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(29-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1 |
Clave InChI |
XGZWRNUNGZJDNL-FTJBHMTQSA-N |
SMILES isomérico |
CC[C@]1([C@](O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4 |
SMILES canónico |
CCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
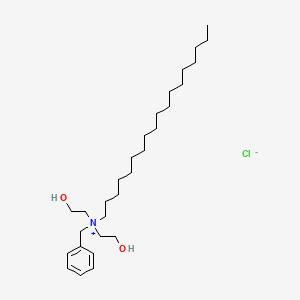

![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
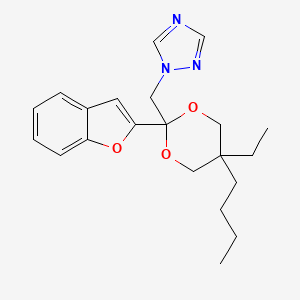
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
